2,3,5-Trichloropyrido[2,3-d]pyridazine
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Overview
Description
2,3,5-Trichloropyrido[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C7H2Cl3N3. It is a derivative of pyridazine, characterized by the presence of three chlorine atoms at positions 2, 3, and 5 on the pyrido[2,3-d]pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloropyrido[2,3-d]pyridazine typically involves the chlorination of pyrido[2,3-d]pyridazine. One common method includes the reaction of pyrido[2,3-d]pyridazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amino, thio, or alkoxy derivatives are formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Dechlorinated derivatives or partially reduced compounds.
Scientific Research Applications
2,3,5-Trichloropyrido[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 2,3,5-Trichloropyrido[2,3-d]pyridazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,3,5-Trichloropyrido[2,3-d]pyridazine can be compared with other similar compounds such as:
Pyridazine: A parent compound with similar structural features but lacking chlorine substituents.
Pyridazinone: A derivative with a keto group, exhibiting different pharmacological properties.
Pyrimidine and Pyrazine: Other diazine compounds with varying nitrogen positions and chemical behaviors
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H2Cl3N3 |
---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,3,5-trichloropyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-1-3-5(12-7(4)10)2-11-13-6(3)9/h1-2H |
InChI Key |
WZJMQNDICLQFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)C=NN=C2Cl |
Origin of Product |
United States |
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